

A Technical Guide to Amino-PEG16-acid: Properties, Suppliers, and Applications in Bioconjugation

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Compound of Interest

Compound Name: **Amino-PEG16-acid**

Cat. No.: **B1192203**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Amino-PEG16-acid**, a heterobifunctional polyethylene glycol (PEG) linker crucial for advancements in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, identifies key suppliers, and presents detailed experimental protocols for its application.

Core Properties of Amino-PEG16-acid

Amino-PEG16-acid is a versatile tool in bioconjugation, featuring a terminal primary amine and a carboxylic acid, separated by a 16-unit polyethylene glycol chain. This hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugates in aqueous environments, a critical factor in drug delivery and therapeutic protein development.

Property	Value	Reference
CAS Number	196936-04-6	[1] [2]
Molecular Formula	C35H71NO18	[1]
Molecular Weight	~793.93 g/mol	[2]
Purity	Typically ≥95% - 98%	[1]
Appearance	White solid	
Solubility	Soluble in Methanol (MeOH), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO)	
Storage	Recommended at -20°C	

Commercial Suppliers

A variety of chemical suppliers offer **Amino-PEG16-acid**, ensuring its accessibility for research and development purposes. The following table summarizes some of the key suppliers.

Supplier	Website
BroadPharm	--INVALID-LINK--
AxisPharm	--INVALID-LINK--
MedChemExpress	--INVALID-LINK--
CD Bioparticles	--INVALID-LINK--
Conju-Probe	--INVALID-LINK--
BLD Pharm	--INVALID-LINK--

Experimental Protocols

Amino-PEG16-acid's utility stems from its two reactive functional groups: the primary amine and the carboxylic acid. These groups allow for sequential and controlled conjugation to

various molecules.

Protocol 1: Amine Group Conjugation via NHS Ester Chemistry

The primary amine of **Amino-PEG16-acid** can readily react with N-hydroxysuccinimide (NHS) esters to form a stable amide bond. This is a common method for labeling molecules with the PEG linker.

Materials:

- **Amino-PEG16-acid**
- NHS ester-functionalized molecule (e.g., fluorescent dye, biotin, or drug)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5
- Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

- Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to prepare a stock solution.
- Dissolve **Amino-PEG16-acid** in the reaction buffer.
- Add the NHS ester stock solution to the **Amino-PEG16-acid** solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.
- Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. If the NHS ester is light-sensitive, protect the reaction from light.
- Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any excess NHS ester. Incubate for 15-30 minutes.

- Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.

Protocol 2: Carboxylic Acid Group Conjugation via Carbodiimide Chemistry

The carboxylic acid end of **Amino-PEG16-acid** can be activated using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBr) to form an active ester, which then readily reacts with primary amines on a target molecule (e.g., a protein or another linker).

Materials:

- **Amino-PEG16-acid** (or a molecule already conjugated to the amine end of the PEG)
- Amine-containing molecule (e.g., antibody, peptide)
- EDC hydrochloride
- N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBr)
- Activation buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
- Coupling buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching buffer: 1 M hydroxylamine, pH 8.5
- Purification system (e.g., size-exclusion chromatography)

Procedure:

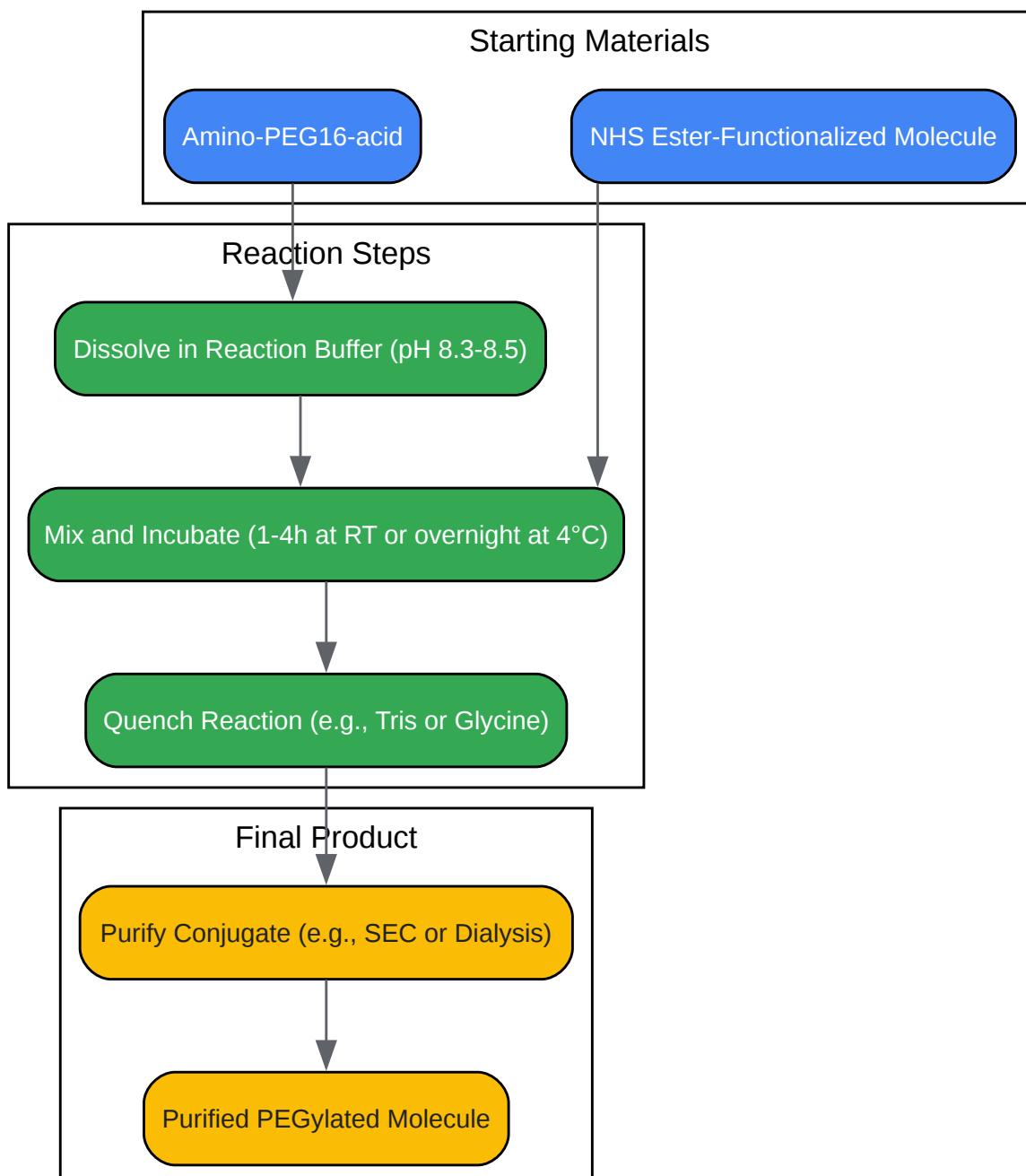
- Dissolve the **Amino-PEG16-acid** derivative in the activation buffer.
- Add EDC and NHS (or HOBr) to the solution. A common molar ratio is 1:2:2 (Carboxylic acid:EDC:NHS).
- Allow the activation reaction to proceed for 15-30 minutes at room temperature.

- Immediately add the amine-containing molecule dissolved in the coupling buffer to the activated **Amino-PEG16-acid** derivative.
- Let the coupling reaction proceed for 2 hours at room temperature or overnight at 4°C.
- Quench the reaction by adding the quenching buffer to stop the reaction and hydrolyze any unreacted active esters.
- Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove excess reagents.

Visualization of Experimental Workflows and Signaling Pathways

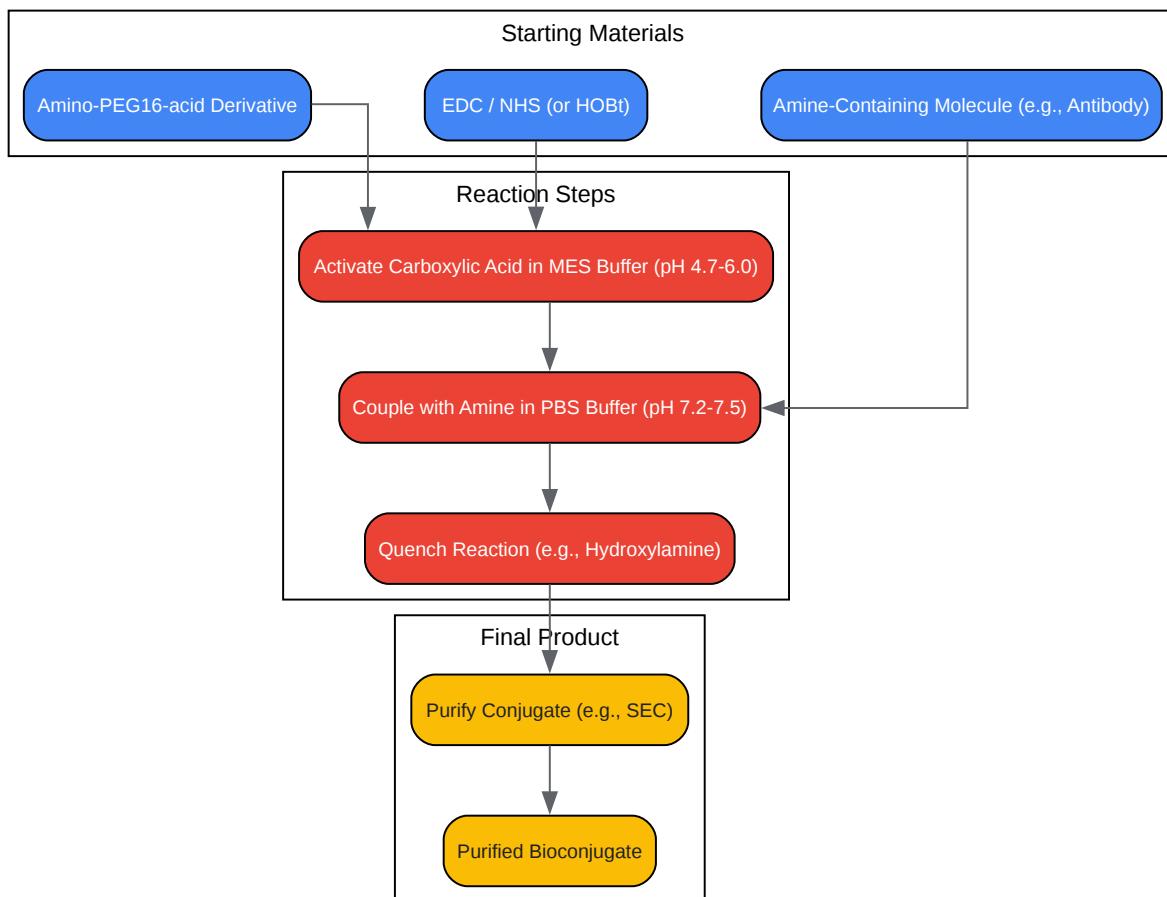
The following diagrams, generated using the DOT language, illustrate the experimental workflows for bioconjugation and the general mechanism of action for molecules synthesized using **Amino-PEG16-acid**.

Workflow for Amine Group Conjugation

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Caption: Workflow for Amine Group Conjugation.

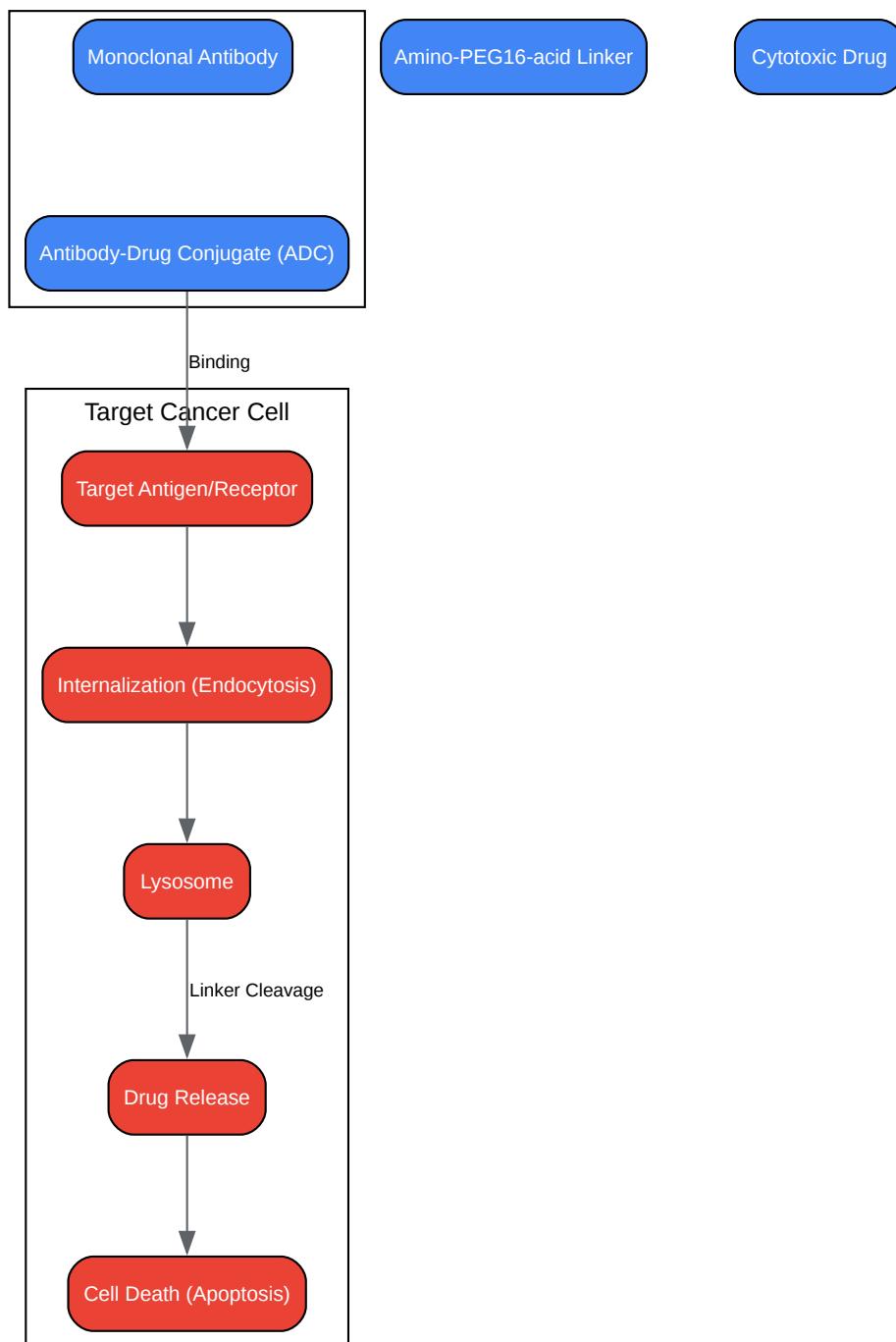
Workflow for Carboxylic Acid Group Conjugation

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Caption: Workflow for Carboxylic Acid Group Conjugation.

Amino-PEG16-acid itself is not directly involved in signaling pathways. Instead, it serves as a linker to connect molecules that are. The diagram below illustrates the general mechanism of an Antibody-Drug Conjugate (ADC), a common application for this type of linker.

General Mechanism of Action for an Antibody-Drug Conjugate (ADC)

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Caption: General ADC Mechanism of Action.

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References

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